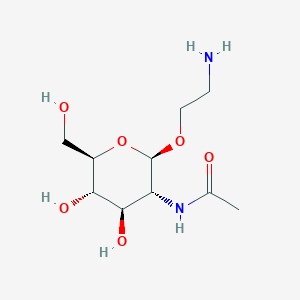
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside is a complex organic compound that belongs to the class of amino sugars This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to an acetylamino group and a deoxy-glucopyranoside ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside typically involves multiple steps. One common method includes the protection of the hydroxyl groups of the glucopyranoside ring, followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The acetylation of the amino group is then carried out using acetic anhydride under mild conditions. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The acetylamino group can be reduced to an amine under hydrogenation conditions.
Substitution: The hydroxyl groups on the glucopyranoside ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted glucopyranosides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, including its use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside involves its interaction with specific molecular targets and pathways. The amino and acetylamino groups allow the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The glucopyranoside ring enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Alpha-D-Glucopyranoside
- 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Galactopyranoside
- 2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Mannopyranoside
Uniqueness
2-Aminoethyl 2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranoside is unique due to its specific configuration and the presence of both amino and acetylamino groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C10H20N2O6 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-2-(2-aminoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C10H20N2O6/c1-5(14)12-7-9(16)8(15)6(4-13)18-10(7)17-3-2-11/h6-10,13,15-16H,2-4,11H2,1H3,(H,12,14)/t6-,7-,8-,9-,10-/m1/s1 |
Clé InChI |
QCTRCKYGWQLWGS-VVULQXIFSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCN)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCCN)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


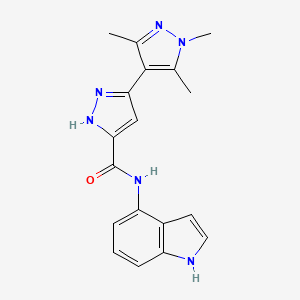
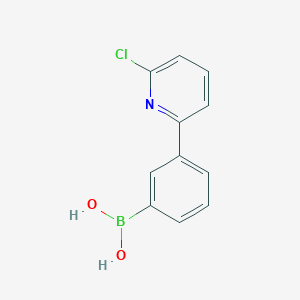

![3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B14090084.png)

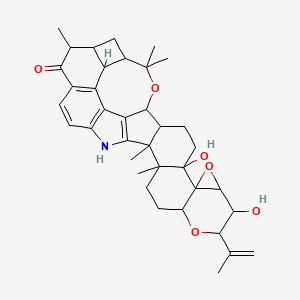
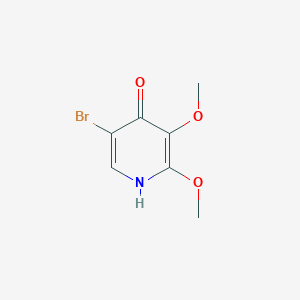
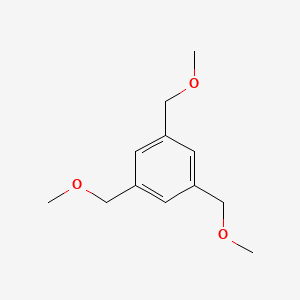
![4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid](/img/structure/B14090113.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B14090120.png)


![8-(2-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14090136.png)

